N-Cyclohexyl-N-(3-phenylprop-2-yn-1-yl)cyclohexanamine
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Overview
Description
N-Cyclohexyl-N-(3-phenylprop-2-yn-1-yl)cyclohexanamine is a chemical compound with the molecular formula C21H29N It is characterized by the presence of cyclohexyl and phenylpropynyl groups attached to a central amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N-(3-phenylprop-2-yn-1-yl)cyclohexanamine typically involves the reaction of cyclohexylamine with 3-phenylprop-2-yn-1-yl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N-(3-phenylprop-2-yn-1-yl)cyclohexanamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles, basic or acidic conditions
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Various substituted amines
Scientific Research Applications
N-Cyclohexyl-N-(3-phenylprop-2-yn-1-yl)cyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N-(3-phenylprop-2-yn-1-yl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-N-(prop-2-yn-1-yl)cyclohexanamine
- N-Cyclohexyl-N-(3-phenylprop-2-yn-1-yl)aniline
Uniqueness
N-Cyclohexyl-N-(3-phenylprop-2-yn-1-yl)cyclohexanamine is unique due to the presence of both cyclohexyl and phenylpropynyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
801304-96-1 |
---|---|
Molecular Formula |
C21H29N |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
N-cyclohexyl-N-(3-phenylprop-2-ynyl)cyclohexanamine |
InChI |
InChI=1S/C21H29N/c1-4-11-19(12-5-1)13-10-18-22(20-14-6-2-7-15-20)21-16-8-3-9-17-21/h1,4-5,11-12,20-21H,2-3,6-9,14-18H2 |
InChI Key |
AMKGVQYZTXTSNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(CC#CC2=CC=CC=C2)C3CCCCC3 |
Origin of Product |
United States |
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